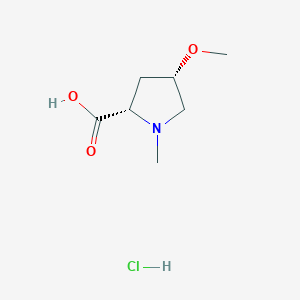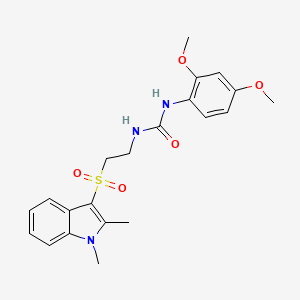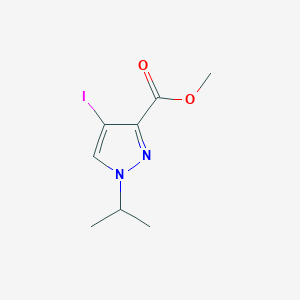
2-Chloro-3-(1,1-difluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a 1,1-difluoroethyl group attached at the 2nd and 3rd positions, respectively. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Synthesis and Chemical Intermediates
2-Chloro-3-(1,1-difluoroethyl)pyridine is a key intermediate in various synthetic pathways. For example, Zuo Hang-dong (2010) describes its use in synthesizing an efficient herbicide, trifloxysulfuron. This synthesis involves several steps, including Hofmann degradation and oxidative chlorination, highlighting its role in complex chemical processes (Zuo Hang-dong, 2010).
Insecticidal Activity
The compound exhibits potential in the field of insecticides. Dongqing Liu et al. (2006) investigated a compound with a structure that includes this compound, indicating possible insecticidal activity. This showcases its relevance in developing agricultural chemicals (Dongqing Liu et al., 2006).
Role in Pesticide Synthesis
The synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, closely related to this compound, were summarized by Liu Guang-shen (2014). This research emphasizes its critical role in synthesizing various pesticides (Liu Guang-shen, 2014).
Applications in Pharmaceuticals and Agrochemicals
Li Zheng-xiong (2004) summarized the synthesis methods and applications of 2-chloro-5-trifluromethyl pyridine, another related compound. Its use as intermediates in pharmaceuticals, agrochemicals, and particularly in herbicides demonstrates the broad scope of applications for these types of chemicals (Li Zheng-xiong, 2004).
Solubility and Chemical Properties
A. Jouyban et al. (2017) conducted further calculations on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvent mixtures. This research is important for understanding the physical and chemical properties of such compounds, which is essential for their application in different fields (A. Jouyban et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHZDHLHJWLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)
![(3-Fluorophenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2438209.png)



![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)


![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)